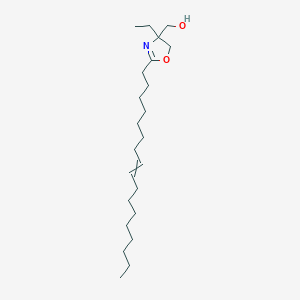
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is a complex organic compound belonging to the oxazole family. This compound features a unique structure with an oxazole ring, an ethyl group, and a long aliphatic chain with a double bond. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aliphatic Chain: The long aliphatic chain with a double bond can be attached through a Wittig reaction or similar olefination techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of oxazole ketones.
Reduction: Reduction reactions can target the double bond in the aliphatic chain, converting it to a saturated chain.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Oxazole ketones.
Reduction: Saturated aliphatic oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential antimicrobial and antifungal properties.
- Explored as a candidate for drug development due to its unique structure.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is not fully understood but is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 4-Oxazolemethanol, 4-methyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- 4-Oxazolemethanol, 4-ethyl-2-(8-octadecen-1-yl)-4,5-dihydro-
Comparison:
- The presence of different substituents on the oxazole ring or variations in the aliphatic chain length and saturation level can significantly alter the compound’s physical and chemical properties.
- 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is unique due to its specific combination of an ethyl group and a heptadecenyl chain, which may confer distinct biological activities and synthetic utility.
Propiedades
Número CAS |
68140-98-7 |
|---|---|
Fórmula molecular |
C23H43NO2 |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
[4-ethyl-2-[(E)-heptadec-8-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(4-2,20-25)21-26-22/h11-12,25H,3-10,13-21H2,1-2H3/b12-11+ |
Clave InChI |
FYWZXBFLSZJILE-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CC)CO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Key on ui other cas no. |
68140-98-7 |
Descripción física |
Liquid |
Sinónimos |
Alkaterge E, 2-Heptadecenyl-4-ethyl-2-oxazoline-4-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















